molecular formula C14H18N2O5 B2379046 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate CAS No. 868679-44-1

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate

Cat. No.: B2379046
CAS No.: 868679-44-1
M. Wt: 294.307
InChI Key: WUVHOLCYPRUIBA-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methyl group, a nitro group, and an oxo group, along with a cyclopentylpropanoate ester moiety.

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the pharmaceutical industry given the importance of pyridine derivatives in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate typically involves multi-step organic reactions. The starting materials often include 6-methyl-3-nitropyridine-2,4-dione and 3-cyclopentylpropanoic acid. The esterification reaction is carried out under acidic or basic conditions, using reagents such as sulfuric acid or sodium hydroxide, respectively. The reaction is typically conducted at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclohexylpropanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-cyclopentylpropanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the cyclopentyl group may influence the compound’s steric and electronic characteristics, potentially enhancing its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9-8-11(13(16(19)20)14(18)15-9)21-12(17)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVHOLCYPRUIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CCC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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